Ethyl 4-methyl-5-oxopent-3-enoate
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Overview
Description
Ethyl 4-methyl-5-oxopent-3-enoate is an organic compound with the molecular formula C8H12O3. It is an ester derived from the condensation of ethyl alcohol and 4-methyl-5-oxopent-3-enoic acid. This compound is of interest due to its unique structure, which includes both an ester functional group and a conjugated enone system, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-5-oxopent-3-enoate can be synthesized through various methods. One common approach involves the Claisen condensation of ethyl acetate with methyl vinyl ketone, followed by acid-catalyzed dehydration to form the enone system. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated esters or alcohols using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated esters or alcohols.
Substitution: Formation of amides or secondary esters.
Scientific Research Applications
Ethyl 4-methyl-5-oxopent-3-enoate has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, including pyridines and pyrroles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-5-oxopent-3-enoate involves its reactivity at the enone and ester functional groups. The enone system can participate in Michael addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various adducts. The ester group can undergo hydrolysis or transesterification, depending on the reaction conditions. These reactions are facilitated by the compound’s ability to stabilize transition states through resonance.
Comparison with Similar Compounds
Ethyl 4-methyl-5-oxopent-3-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds contain ester groups, but ethyl acetoacetate lacks the conjugated enone system, making it less reactive in certain types of reactions.
Methyl vinyl ketone: This compound shares the enone system but lacks the ester functionality, limiting its versatility in esterification reactions.
Ethyl 3-oxobutanoate: Similar in structure but with a simpler ketone group, making it less reactive in Michael additions.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical transformations, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
61597-95-3 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 4-methyl-5-oxopent-3-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(10)5-4-7(2)6-9/h4,6H,3,5H2,1-2H3 |
InChI Key |
XFZJEHVYGDYGBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=C(C)C=O |
Origin of Product |
United States |
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